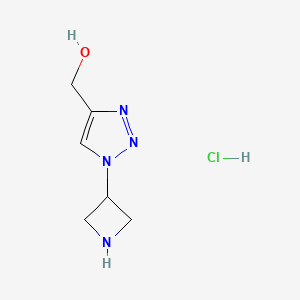

![molecular formula C11H11IN2O2 B1528269 6-Iodo-7-metil-imidazo[1,2-a]piridina-2-carboxilato de etilo CAS No. 1421312-23-3](/img/structure/B1528269.png)

6-Iodo-7-metil-imidazo[1,2-a]piridina-2-carboxilato de etilo

Descripción general

Descripción

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Most of the synthetic strategies, both classic and recent, for the construction of imidazo[1,2-a]pyridines are based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The condensation between 2-aminopyridine, aldehyde, and isonitrile, known as three-component Groebke−Blackburn .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic 5–6 heterocycles . The structure of these compounds can be modified by introducing different substituents, which can significantly affect their biological activity .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación

Química Medicinal Agente Antituberculoso

El andamiaje imidazo[1,2-a]piridina, al que pertenece el 6-iodo-7-metil-imidazo[1,2-a]piridina-2-carboxilato de etilo, se ha explorado por su potencial en química medicinal, particularmente como agente antituberculoso. Los estudios han demostrado que los compuestos con esta estructura pueden reducir significativamente la carga bacteriana en modelos de ratón con TB aguda .

Ciencia de Materiales Caracterización Estructural

El carácter estructural de este compuesto lo hace útil en ciencia de materiales. El heterociclo bicíclico fusionado de imidazo[1,2-a]piridina es reconocido por su amplia gama de aplicaciones debido a su andamiaje de ‘prejuicio farmacológico’ .

Evaluación Biológica

La evaluación biológica adicional de los análogos de imidazo[1,2-a]piridina está en curso para determinar su potencial terapéutico. Esto incluye la evaluación de su eficacia y perfiles de seguridad en varios modelos biológicos .

Métodos de Síntesis

La investigación sobre los métodos de síntesis de derivados de imidazo[1,2-a]piridina también es una aplicación importante. Se están desarrollando técnicas de síntesis innovadoras para crear estos compuestos de manera más eficiente y con rendimientos más altos .

Direcciones Futuras

The future directions in the research of imidazo[1,2-a]pyridines likely involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . Additionally, new strategies for the direct functionalization of imidazo[1,2-a]pyridines are likely to be explored .

Mecanismo De Acción

Imidazo[1,2-a]pyridines have been used in the synthesis of various drugs and drug candidates . For example, several representatives are clinically used, such as the cardiotonic agent olprinone, the analgesic miroprofen, the anticancer agent zolimidine, the antiosteoporosis drug minodronic acid, and the agent for the treatment of insomnia and brain disorders, zolpidem .

The synthesis of imidazo[1,2-a]pyridines often involves strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Propiedades

IUPAC Name |

ethyl 6-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLSPTWUPWXKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601151745 | |

| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-iodo-7-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421312-23-3 | |

| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-iodo-7-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421312-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-iodo-7-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528189.png)

![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)

![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)